molecular formula C13H12ClN3O3 B12896564 N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide

N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide

Cat. No.: B12896564
M. Wt: 293.70 g/mol
InChI Key: IZFPHCUWICYFPI-UHFFFAOYSA-N
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Description

N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide is a complex organic compound that features a quinoline ring substituted with a chlorine atom at the 5-position and an acetimidamide group linked via an oxyacetate bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common route includes the reaction of 5-chloroquinoline with ethyl bromoacetate to form ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate . This intermediate is then subjected to further reactions to introduce the acetimidamide group, often involving the use of acetic anhydride and ammonia under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, disrupting its function, while the acetimidamide group can form covalent bonds with specific amino acid residues in proteins . This dual mechanism makes it a versatile compound for various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H12ClN3O3

Molecular Weight

293.70 g/mol

IUPAC Name

[(Z)-[1-amino-2-(5-chloroquinolin-8-yl)oxyethylidene]amino] acetate

InChI

InChI=1S/C13H12ClN3O3/c1-8(18)20-17-12(15)7-19-11-5-4-10(14)9-3-2-6-16-13(9)11/h2-6H,7H2,1H3,(H2,15,17)

InChI Key

IZFPHCUWICYFPI-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)O/N=C(/COC1=C2C(=C(C=C1)Cl)C=CC=N2)\N

Canonical SMILES

CC(=O)ON=C(COC1=C2C(=C(C=C1)Cl)C=CC=N2)N

Origin of Product

United States

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